![molecular formula C13H16FNO3 B3045827 (3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1147112-66-0](/img/structure/B3045827.png)
(3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular weight of “(3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate” is 253.27.Scientific Research Applications
Pharmacokinetic Studies
Compounds structurally related to "(3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate" have been analyzed for their pharmacokinetic properties. For example, the metabolism and disposition of a selective inhibitor of matrix metalloproteinase-13 were investigated in rats and dogs, highlighting the extensive metabolism via glucuronidation, reduction, and hydrolysis, which could be relevant for understanding the metabolic pathways of similar compounds (Dalvie et al., 2008).
Receptor Antagonism
Research on neuropeptide S (NPS) and its receptors (NPSR) has led to the synthesis and pharmacological characterization of compounds that could serve as antagonists, potentially offering insights into the modulation of arousal, sleep-wakefulness, and anxiety-like behavior (Okamura et al., 2008). Such studies could inform the development of similar compounds targeting specific receptors for therapeutic purposes.
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its exact mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through hydrogen bonding or other intermolecular forces .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
properties
IUPAC Name |
benzyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRKELORNFODMN-NEPJUHHUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1O)F)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201138123 | |
Record name | 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201138123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1147112-66-0 | |
Record name | 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147112-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201138123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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